molecular formula C18H14N2O5 B12770414 Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate CAS No. 13022-20-3

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate

Katalognummer: B12770414
CAS-Nummer: 13022-20-3
Molekulargewicht: 338.3 g/mol
InChI-Schlüssel: HFUQJPPUIVSWAP-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate is a complex organic compound that features a nitrofuran moiety, which is known for its significant biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate typically involves the catalytic condensation of 5-nitrofurfural with cinchonine derivatives. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical syntheses and applications.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate involves its interaction with biological molecules. The nitrofuran moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with specific enzymes and proteins, disrupting their normal functions and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-Nitro-2-furyl)vinylquinoline: Similar in structure but with a quinoline moiety instead of cinchonine.

    2-(5-Nitro-2-furyl)vinylthiazole: Contains a thiazole ring instead of cinchonine.

    5-Nitro-2-furfuraldehyde: A simpler compound with a nitrofuran moiety.

Uniqueness

Ethyl 2-(2-(5-nitro-2-furyl)vinyl)cinchoninate is unique due to the presence of the cinchonine moiety, which imparts specific stereochemical properties and potential biological activities that are not observed in similar compounds .

Eigenschaften

CAS-Nummer

13022-20-3

Molekularformel

C18H14N2O5

Molekulargewicht

338.3 g/mol

IUPAC-Name

ethyl 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxylate

InChI

InChI=1S/C18H14N2O5/c1-2-24-18(21)15-11-12(19-16-6-4-3-5-14(15)16)7-8-13-9-10-17(25-13)20(22)23/h3-11H,2H2,1H3/b8-7+

InChI-Schlüssel

HFUQJPPUIVSWAP-BQYQJAHWSA-N

Isomerische SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Kanonische SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.